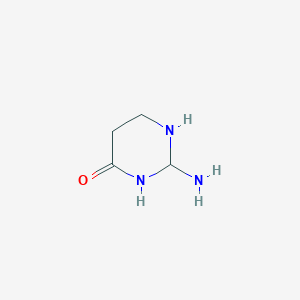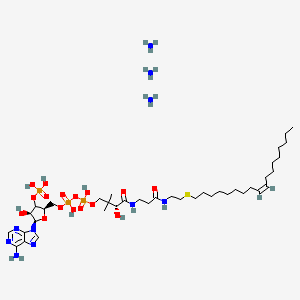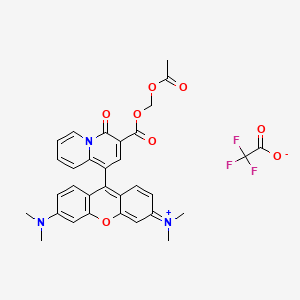![molecular formula C28H18Br4N2O2 B15135746 9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]- CAS No. 68239-76-9](/img/structure/B15135746.png)
9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Violet 38 is an organic solvent dye with the chemical name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione. It is a deep purple powder or crystal that is soluble in organic solvents such as alcohols, ketones, and ethers, but only slightly soluble in water . This compound is commonly used for dyeing textiles, leather, plastics, and in inks, printing inks, paints, and coatings .
Preparation Methods
Solvent Violet 38 is typically synthesized through a chemical reaction involving aniline and 4-pyrazolone under specific conditions . The industrial production method involves the reaction of these two compounds to form the desired dye. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the quality and yield of the product .
Chemical Reactions Analysis
Solvent Violet 38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Solvent Violet 38 may result in the formation of quinones, while reduction may lead to the formation of amines .
Scientific Research Applications
Solvent Violet 38 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Solvent Violet 38 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Solvent Violet 38 is unique in its chemical structure and properties, which make it particularly suitable for certain applications. Similar compounds include:
Solvent Orange 60: Used in dyeing applications for plastic materials.
Solvent Blue 38: Used for staining myelin, neurons, and glial fibers.
These compounds share some similarities in their applications but differ in their chemical structures and specific uses.
Properties
CAS No. |
68239-76-9 |
|---|---|
Molecular Formula |
C28H18Br4N2O2 |
Molecular Weight |
734.1 g/mol |
IUPAC Name |
1,4-bis(2,6-dibromo-4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H18Br4N2O2/c1-13-9-17(29)25(18(30)10-13)33-21-7-8-22(34-26-19(31)11-14(2)12-20(26)32)24-23(21)27(35)15-5-3-4-6-16(15)28(24)36/h3-12,33-34H,1-2H3 |
InChI Key |
MBBKLLKQAYFPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)Br)C(=O)C5=CC=CC=C5C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


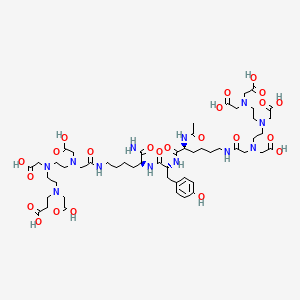
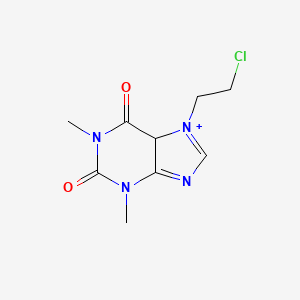
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
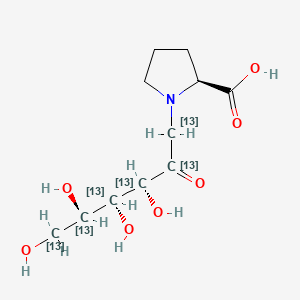
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
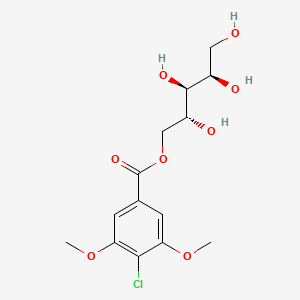
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)

